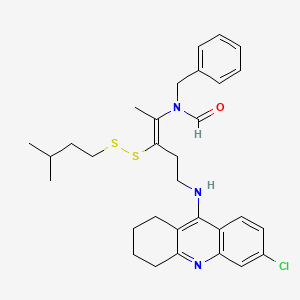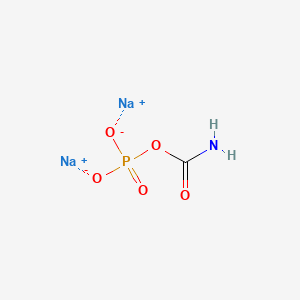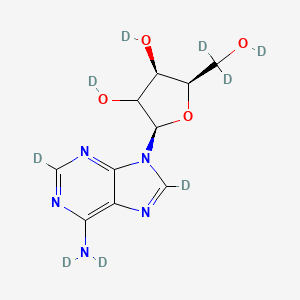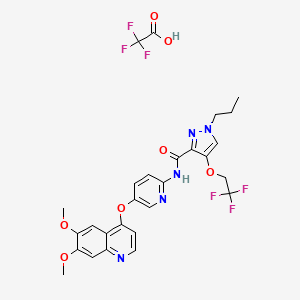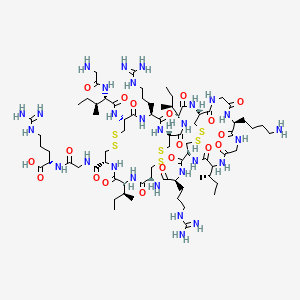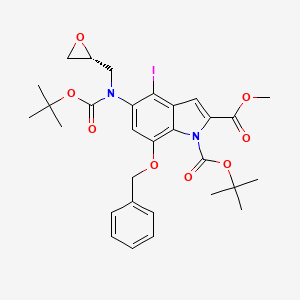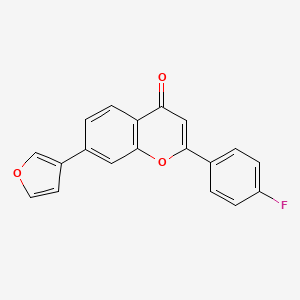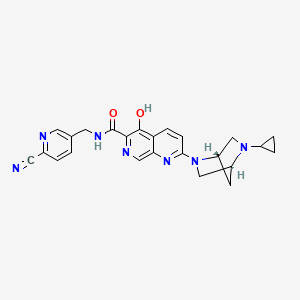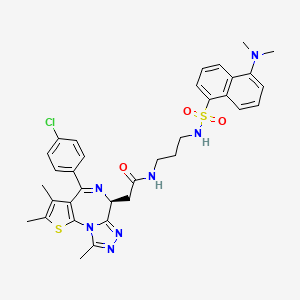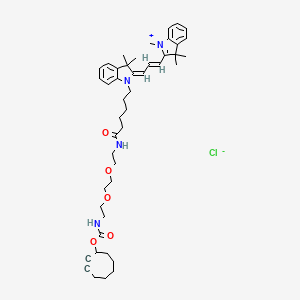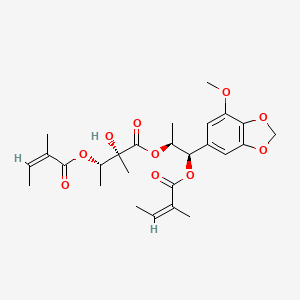
Vorapaxar-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vorapaxar-d5 is a deuterated form of Vorapaxar, a potent and orally-active protease-activated receptor 1 (PAR-1) antagonist. This compound is primarily used as an internal standard in analytical methods for the quantification of Vorapaxar in biological matrices. Vorapaxar itself is an antiplatelet agent that inhibits thrombin-mediated platelet activation, making it useful in reducing thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vorapaxar-d5 involves the incorporation of deuterium atoms into the Vorapaxar molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of advanced chromatographic techniques, such as UPLC-ESI-MS/MS, is employed to validate the purity and concentration of this compound .
化学反应分析
Types of Reactions
Vorapaxar-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
科学研究应用
Vorapaxar-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical chemistry for the quantification of Vorapaxar in various matrices.
Biology: In studies investigating the pharmacokinetics and metabolism of Vorapaxar.
Medicine: In clinical research to evaluate the efficacy and safety of Vorapaxar in reducing thrombotic events.
Industry: In the development and validation of analytical methods for quality control and regulatory compliance .
作用机制
Vorapaxar-d5, like Vorapaxar, exerts its effects by inhibiting platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1). PAR-1 is a thrombin receptor expressed on platelets, and its activation by thrombin leads to platelet aggregation and thrombus formation. By blocking PAR-1, this compound prevents thrombin-related platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events .
相似化合物的比较
Vorapaxar-d5 is unique due to its deuterated nature, which provides advantages in analytical applications. Similar compounds include:
Vorapaxar: The non-deuterated form, used clinically as an antiplatelet agent.
SCH 530348: Another name for Vorapaxar, used in research and clinical studies.
Other PAR-1 antagonists: Compounds that inhibit PAR-1 but may differ in their chemical structure and pharmacokinetic properties .
This compound stands out due to its use as an internal standard, which enhances the accuracy and precision of analytical methods used in research and industry.
属性
分子式 |
C29H33FN2O4 |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
1,1,2,2,2-pentadeuterioethyl N-[(1R,6R,9S)-9-[(E)-2-[5-(2-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |
InChI |
InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-21-11-12-22-19(14-21)15-25-27(17(2)36-28(25)33)24(22)13-10-20-9-8-18(16-31-20)23-6-4-5-7-26(23)30/h4-10,13,16-17,19,21-22,24-25,27H,3,11-12,14-15H2,1-2H3,(H,32,34)/b13-10+/t17-,19?,21-,22?,24+,25?,27?/m1/s1/i1D3,3D2 |
InChI 键 |
YJFXBBHASHRDAP-ZUCJVGMNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)N[C@@H]1CCC2[C@@H](C3[C@H](OC(=O)C3CC2C1)C)/C=C/C4=NC=C(C=C4)C5=CC=CC=C5F |
规范 SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=C5F)C(OC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


